molecular formula C2HClFNO3 B14296675 Chloro(nitro)acetyl fluoride CAS No. 114521-96-9

Chloro(nitro)acetyl fluoride

Cat. No.: B14296675
CAS No.: 114521-96-9
M. Wt: 141.48 g/mol
InChI Key: JKUWWCGHVIRHOF-UHFFFAOYSA-N
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Description

Chloro(nitro)acetyl fluoride is a halogenated acyl fluoride derivative characterized by the presence of chloro (Cl), nitro (NO₂), and fluoride (F) substituents on an acetyl backbone. The combination of electron-withdrawing groups (Cl, NO₂, F) likely enhances its electrophilicity, making it a candidate for specialized organic synthesis and medicinal chemistry applications .

Properties

CAS No.

114521-96-9

Molecular Formula

C2HClFNO3

Molecular Weight

141.48 g/mol

IUPAC Name

2-chloro-2-nitroacetyl fluoride

InChI

InChI=1S/C2HClFNO3/c3-1(2(4)6)5(7)8/h1H

InChI Key

JKUWWCGHVIRHOF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)F)([N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(nitro)acetyl fluoride can be synthesized through several methods. One common approach involves the reaction of chloroacetyl chloride with nitric acid, followed by fluorination. The reaction conditions typically require a controlled environment to prevent decomposition and ensure high yield. The use of thionyl chloride or phosphorus pentachloride can facilitate the formation of the chloroacetyl intermediate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Chloro(nitro)acetyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed under hydrogenation conditions.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.

Major Products Formed

    Nucleophilic Substitution: Amides or esters.

    Reduction: Amines.

    Hydrolysis: Acetic acid and hydrogen fluoride.

Mechanism of Action

The mechanism of action of chloro(nitro)acetyl fluoride involves its reactivity towards nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, while the nitro group can participate in redox reactions. The acetyl fluoride moiety can undergo hydrolysis, releasing fluoride ions that can interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of Chloro(nitro)acetyl fluoride with related compounds:

Compound Chemical Formula Molecular Weight Functional Groups Key Applications
This compound* C₂ClFNO₃ 163.48† Acyl fluoride, Cl, NO₂ Hypothetical: Catalysis, Pharma
Chloroacetyl chloride C₂H₂Cl₂O 112.94 Acyl chloride, Cl Organic synthesis, Antimicrobial agents
Fluoroacetyl chloride C₂H₂ClFO 96.48 Acyl chloride, F Specialty intermediates
Acetyl fluoride C₂H₃FO 62.04 Acyl fluoride Chemical intermediates
Nitroacetyl derivatives Varies Varies Acyl chloride/fluoride, NO₂ Antimicrobial agents

*Hypothetical structure inferred from analogs. †Calculated based on atomic masses: C (12), H (1), Cl (35.45), F (19), N (14), O (16).

Reactivity and Electronic Effects

  • Chloro vs. Fluorine Substituents : Acyl chlorides (e.g., chloroacetyl chloride) exhibit higher reactivity in nucleophilic acyl substitution compared to acyl fluorides due to the weaker C-Cl bond and greater leaving-group ability of Cl⁻ . Fluorine’s electronegativity increases metabolic stability and lipid solubility, advantageous in drug design .
  • Nitro Group Influence: The nitro group (NO₂) is a strong electron-withdrawing group, enhancing electrophilicity at the carbonyl carbon. This property is critical in antimicrobial activity, as seen in nitro-substituted piperidone derivatives .
  • Synergistic Effects: The combination of Cl, F, and NO₂ in this compound may balance reactivity (from Cl) and stability (from F), while NO₂ could augment binding affinity in pharmacological contexts .

Key Research Findings

Lipophilicity and Bioactivity: Chloro and nitro groups increase logP values, correlating with enhanced antimicrobial efficacy. For instance, chloroacetyl derivatives exhibit 2–4× higher activity against Staphylococcus aureus than non-halogenated analogs .

Catalytic Selectivity : In ethylene trimerization, chloride-promoted systems achieve >85% 1-hexene selectivity, outperforming fluoride/bromide systems by 15–20% .

Thermochemical Stability : Acetyl fluoride (C₂H₃FO) has a lower boiling point (34°C) compared to chloroacetyl chloride (C₂H₂Cl₂O, 105°C), reflecting weaker intermolecular forces in fluorides .

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